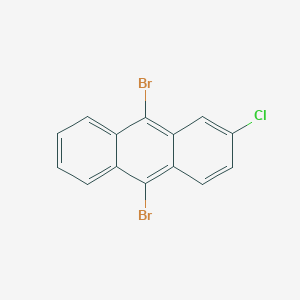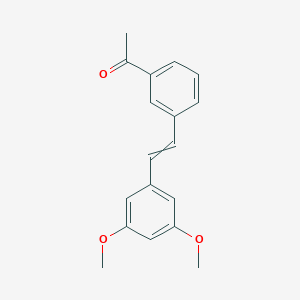
9,10-Dibromo-2-chloroanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dibromo-2-chloroanthracene is an organic compound that belongs to the family of anthracene derivatives. It is characterized by the presence of two bromine atoms and one chlorine atom substituted on the anthracene ring. This compound is notable for its unique photophysical properties and its applications in various scientific fields.
Vorbereitungsmethoden
The synthesis of 9,10-Dibromo-2-chloroanthracene typically involves the bromination and chlorination of anthracene. One common method is the bromination of anthracene at the 9 and 10 positions using bromine in carbon tetrachloride as a solvent. The reaction is carried out at room temperature, and the yield is generally high . Industrial production methods may involve similar bromination and chlorination processes, optimized for large-scale production.
Analyse Chemischer Reaktionen
9,10-Dibromo-2-chloroanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Photophysical Reactions: It exhibits unique photophysical properties, such as electroluminescence, making it useful in light-emitting applications.
Common reagents used in these reactions include bromine, chlorine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9,10-Dibromo-2-chloroanthracene has several scientific research applications:
Organic Light Emitting Diodes (OLEDs): It is used in the development of blue-emitting materials for OLEDs.
Photon Upconversion: The compound is utilized in triplet–triplet annihilation photon upconversion systems, which are important for enhancing the efficiency of solar cells.
Fluorescent Probes: Its unique fluorescence properties make it suitable for use as a fluorescent probe in various biological and chemical assays.
Wirkmechanismus
The mechanism of action of 9,10-Dibromo-2-chloroanthracene involves its interaction with light and other molecules. The compound’s photophysical properties are influenced by the presence of bromine and chlorine atoms, which affect its electronic structure. These interactions can lead to the emission of light, making it useful in electroluminescent applications .
Vergleich Mit ähnlichen Verbindungen
9,10-Dibromo-2-chloroanthracene can be compared with other anthracene derivatives, such as:
9,10-Dibromoanthracene: Similar in structure but lacks the chlorine atom, which affects its photophysical properties.
9,10-Dichloroanthracene: Contains two chlorine atoms instead of bromine, leading to different electronic and photophysical characteristics.
9,10-Diphenylanthracene: Substituted with phenyl groups, used in similar applications but with different efficiency and properties.
These comparisons highlight the unique properties of this compound, particularly its combination of bromine and chlorine substitutions, which contribute to its distinct photophysical behavior.
Eigenschaften
Molekularformel |
C14H7Br2Cl |
|---|---|
Molekulargewicht |
370.46 g/mol |
IUPAC-Name |
9,10-dibromo-2-chloroanthracene |
InChI |
InChI=1S/C14H7Br2Cl/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(17)5-6-11(12)13/h1-7H |
InChI-Schlüssel |
GIKMIDGGZGBJSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Br)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092577.png)
![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092580.png)
![1-methyl-3-(3-methylbutyl)-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14092584.png)
![1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092595.png)

![1-(4-Fluorophenyl)-2-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092618.png)
![5-(2-hydroxy-4,6-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14092622.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092631.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide](/img/structure/B14092647.png)
![7-Chloro-6-methyl-1-(4-methylphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092648.png)
![1-(3-Methoxyphenyl)-2-(3-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092655.png)

![7-Fluoro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092669.png)
